8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione
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Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an alkaloid, a steroid, etc.) and what class it belongs to (for example, whether it’s a primary amine, a secondary alcohol, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, the reagents, the conditions under which the reaction was carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the structure of the compound using various spectroscopic methods like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound, identifying the products formed in the reaction, and understanding the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, etc.Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, environmental impact, etc.
Future Directions
This involves discussing potential future research directions. For example, if the compound is a drug, this could involve discussing potential new therapeutic applications for the drug.
properties
IUPAC Name |
8-(ethylamino)-3-methyl-7-phenacylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-17-15-18-13-12(14(23)19-16(24)20(13)2)21(15)9-11(22)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,17,18)(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZACYCIEVXQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=O)C3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione |
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